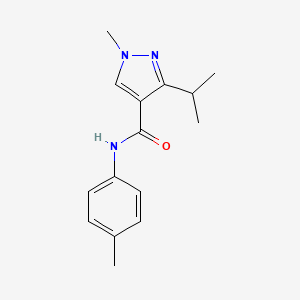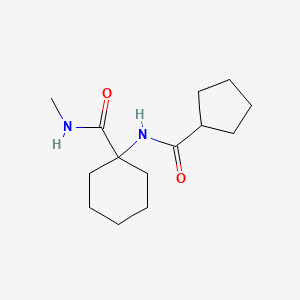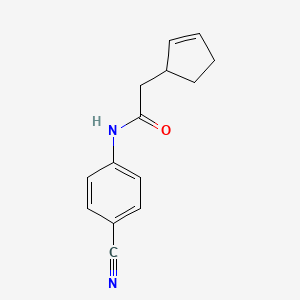
1-methyl-N-(4-methylphenyl)-3-propan-2-ylpyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-N-(4-methylphenyl)-3-propan-2-ylpyrazole-4-carboxamide, also known as MPPC, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPPC is a pyrazole-based compound that has been shown to have a variety of biochemical and physiological effects, making it a promising tool for researchers in a variety of fields.
Mécanisme D'action
The mechanism of action of 1-methyl-N-(4-methylphenyl)-3-propan-2-ylpyrazole-4-carboxamide is not well understood, but it is believed to act on a variety of cellular pathways and processes. It has been shown to modulate the activity of various enzymes and receptors, as well as affect the expression of various genes and proteins. Further research is needed to fully understand the mechanism of action of 1-methyl-N-(4-methylphenyl)-3-propan-2-ylpyrazole-4-carboxamide.
Biochemical and Physiological Effects:
1-methyl-N-(4-methylphenyl)-3-propan-2-ylpyrazole-4-carboxamide has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. It has also been shown to modulate the activity of various enzymes and receptors, as well as affect the expression of various genes and proteins. These effects make it a promising tool for researchers in a variety of fields.
Avantages Et Limitations Des Expériences En Laboratoire
1-methyl-N-(4-methylphenyl)-3-propan-2-ylpyrazole-4-carboxamide has several advantages as a tool for scientific research. It is relatively easy to synthesize with high yields and purity, making it a reliable source for researchers. It also has a variety of biochemical and physiological effects, making it a versatile tool for studying various biological processes. However, there are also some limitations to the use of 1-methyl-N-(4-methylphenyl)-3-propan-2-ylpyrazole-4-carboxamide in lab experiments. For example, its mechanism of action is not well understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 1-methyl-N-(4-methylphenyl)-3-propan-2-ylpyrazole-4-carboxamide. One promising area of research is its potential as a therapeutic agent for the treatment of various diseases and conditions. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects, which could make it a promising tool for the treatment of diseases such as Alzheimer's and Parkinson's. Another area of research is its potential as a research tool for studying various biological processes. Further research is needed to fully understand the mechanism of action of 1-methyl-N-(4-methylphenyl)-3-propan-2-ylpyrazole-4-carboxamide and its potential applications in scientific research.
Méthodes De Synthèse
1-methyl-N-(4-methylphenyl)-3-propan-2-ylpyrazole-4-carboxamide can be synthesized using a variety of methods, including the reaction of 4-methylbenzoyl chloride with an appropriate amine, followed by cyclization with hydrazine. This method has been used to produce 1-methyl-N-(4-methylphenyl)-3-propan-2-ylpyrazole-4-carboxamide with high yields and purity, making it a reliable source for scientific research.
Applications De Recherche Scientifique
1-methyl-N-(4-methylphenyl)-3-propan-2-ylpyrazole-4-carboxamide has been studied extensively for its potential applications in scientific research. It has been shown to have a variety of biochemical and physiological effects, making it a promising tool for researchers in a variety of fields. Some of the most promising applications of 1-methyl-N-(4-methylphenyl)-3-propan-2-ylpyrazole-4-carboxamide include its potential as a therapeutic agent for the treatment of various diseases and conditions, as well as its use as a research tool for studying various biological processes.
Propriétés
IUPAC Name |
1-methyl-N-(4-methylphenyl)-3-propan-2-ylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-10(2)14-13(9-18(4)17-14)15(19)16-12-7-5-11(3)6-8-12/h5-10H,1-4H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFEUKXRQQMAWDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CN(N=C2C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-(4-methylphenyl)-3-propan-2-ylpyrazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-5-[2-chloro-5-(2-oxopyrrolidin-1-yl)anilino]-5-oxopent-2-enoic acid](/img/structure/B7514128.png)
![1-[4-(Cyclopentanecarbonyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7514130.png)


![1-(5,7-dimethyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl)-2-(4-methoxyphenyl)ethanone](/img/structure/B7514155.png)





![N-[1-(furan-2-yl)ethyl]cyclopentanecarboxamide](/img/structure/B7514180.png)

